molecular formula C16H19N3O2S B2734160 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 1007195-07-4

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No. B2734160
M. Wt: 317.41
InChI Key: YDPMEMNVNXKPTE-UHFFFAOYSA-N
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Description



  • N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a synthetic compound with the molecular formula C16H19N3O2S .

  • It is also known as OPTPA .





  • Synthesis Analysis



    • The synthesis pathway for this compound is not explicitly mentioned in the available sources.





  • Molecular Structure Analysis



    • The molecular structure of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is shown below:





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not provided in the available information.





  • Physical And Chemical Properties Analysis



    • Molecular Formula: C16H19N3O2S

    • Average Mass: 317.41 Da

    • Monoisotopic Mass: 316.12 Da




  • Scientific Research Applications

    Computational and Pharmacological Potentials

    Research has explored the computational and pharmacological potentials of heterocyclic derivatives, including the thieno[3,4-c]pyrazol scaffold. These compounds have been evaluated for toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions through docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). For example, specific derivatives have shown binding and moderate inhibitory effects in all assays, demonstrating good affinity for COX-2 and 5-LOX, which correlates with their analgesic and anti-inflammatory effects (M. Faheem, 2018).

    Anticancer and Anti-HCV Agents

    The synthesis and characterization of celecoxib derivatives, including the structural motif of thieno[3,4-c]pyrazol, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These investigations revealed compounds exhibiting significant biological activities, highlighting the chemical scaffold's versatility in drug development (Ş. Küçükgüzel et al., 2013).

    Insecticidal Activity

    Anthranilic diamides analogs containing the 1,3,4-oxadiazole rings, structurally related to thieno[3,4-c]pyrazol derivatives, have been synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). These studies have provided insights into the structure-activity relationships and demonstrated the potential of these compounds as insecticides, especially those displaying significant activity at low concentrations (L. Qi et al., 2014).

    Antimicrobial Activity

    The design and synthesis of novel thiazolyl-pyrazole derivatives as anticancer agents have been reported, showcasing the biological relevance of pyrazole and thiazole derivatives. Computational studies indicated promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with cytotoxicity examined against human liver carcinoma cell lines, revealing activities close to standard drugs (A. R. Sayed et al., 2019).

    Safety And Hazards



    • Safety information is not available for this compound. It is recommended to consult additional sources or relevant literature for safety data.




  • Future Directions



    • Further research is needed to explore the potential applications, biological activity, and safety profile of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide.




    Please note that this analysis is based on available data, and additional research may be required for a more comprehensive understanding of this compound. 🌟


    properties

    IUPAC Name

    N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H19N3O2S/c1-2-3-9-15(20)17-16-13-10-22(21)11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YDPMEMNVNXKPTE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H19N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

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